molecular formula C9H14N2O2 B8559650 1H-imidazol-1-ylmethyl pivalate

1H-imidazol-1-ylmethyl pivalate

Cat. No.: B8559650
M. Wt: 182.22 g/mol
InChI Key: HWZXXRLWTPCFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazol-1-ylmethyl pivalate is an imidazole-derived compound featuring a pivalate (2,2-dimethylpropanoyl) ester group attached via a methyl linker. The pivalate group is known to enhance lipophilicity and metabolic stability, which may improve oral bioavailability and pharmacokinetic profiles compared to simpler esters .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

imidazol-1-ylmethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)8(12)13-7-11-5-4-10-6-11/h4-6H,7H2,1-3H3

InChI Key

HWZXXRLWTPCFKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCN1C=CN=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1H-imidazol-1-ylmethyl pivalate and related imidazole derivatives:

Compound Name Substituent Molecular Weight (g/mol) PSA (Ų) Key Applications Notable Properties
This compound Pivalate methyl ester Data not provided N/A Pharmaceuticals (prodrugs) High steric bulk, lipophilicity
Ethyl 1H-imidazole-1-acetate Ethyl acetate 154.17 (calculated) ~40 Pharma, agrochemicals Moderate stability, versatile
1-(4-Nitrophenyl)-1H-imidazole 4-Nitrophenyl 189.17 (calculated) ~70 Chemical synthesis Electron-deficient, reactive
1H-Imidazole,1-[1-(phenylmethyl)pentyl] Benzylpentyl 228.16 17.82 Unknown Extreme hydrophobicity

Key Structural and Functional Insights:

  • Pivalate vs. Ethyl Acetate (Ethyl 1H-imidazole-1-acetate) : The pivalate group’s steric bulk likely increases metabolic stability and membrane permeability compared to the smaller ethyl ester, which may hydrolyze more readily in vivo. This makes the pivalate derivative more suitable for prodrug applications .
  • Pivalate vs. 4-Nitrophenyl (1-(4-Nitrophenyl)-1H-imidazole) : The electron-withdrawing nitro group in the latter enhances reactivity in electrophilic substitutions, whereas the pivalate’s electron-donating ester group improves stability under acidic conditions. This distinction positions the nitrophenyl variant for synthetic chemistry and the pivalate derivative for drug delivery .
  • Pivalate vs. The pivalate group offers a balance of lipophilicity and steric hindrance, favoring enzyme inhibition applications where moderate bulk is advantageous .

Research Findings on Structural Analogues

  • Enzyme Inhibition and Antitumor Activity : Imidazole derivatives with optimized substituents, such as the 3-(1H-imidazol-1-ylmethyl) piperidinyl-substituted benzocycloheptapyridine in , demonstrated picomolar potency against farnesyl transferase and 99% tumor growth inhibition in mouse models. The pivalate group’s steric properties could similarly enhance target binding and oral efficacy in related compounds .
  • Metabolic Stability : Ethyl 1H-imidazole-1-acetate’s smaller ester group may result in faster hydrolysis compared to pivalate derivatives, which are designed to resist premature metabolism and release active moieties gradually .
  • Synthetic Utility : 1-(4-Nitrophenyl)-1H-imidazole’s reactivity makes it a valuable intermediate in heterocyclic chemistry, while the pivalate derivative’s stability aligns with controlled-release formulations .

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